2,3-Diaminopropanoic acid dihydrochloride
Description
Significance as a Non-Proteinogenic Amino Acid in Research
The significance of 2,3-diaminopropanoic acid as a non-proteinogenic amino acid in research is multifaceted. It serves as a crucial building block in the synthesis of specialized peptides and other complex molecules. Its incorporation into peptide chains can introduce unique structural constraints and functionalities not achievable with standard amino acids. For instance, the presence of the additional amino group allows for site-specific modifications and the creation of branched or cyclic peptide architectures.
Furthermore, DAP is a key precursor in the biosynthesis of various natural products, including certain antibiotics and siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms. nih.gov Understanding the biosynthetic pathways involving DAP provides insights into microbial metabolism and can be exploited for the production of novel therapeutic agents.
Historical Perspectives and Foundational Studies
The study of non-proteinogenic amino acids like 2,3-diaminopropanoic acid is part of a broader exploration of the chemical diversity of life beyond the central dogma of molecular biology. While pinpointing the exact first discovery of DAP is challenging, its recognition as a component of natural products spurred interest in its chemical synthesis.
A notable advancement in making this compound more accessible for research was a practical procedure for its bulk synthesis from L-aspartic acid, as described in a 1975 publication. nih.gov This method involved the reaction of L-aspartic acid with sodium azide (B81097) in fuming sulfuric acid to produce L-2,3-diaminopropanoic acid hydrochloride in high yields. nih.gov Such foundational synthetic work was crucial for enabling more extensive investigation into its biological roles and potential applications. Early research also focused on its natural biosynthesis, with studies establishing L-serine as a key precursor in microbial metabolic pathways. rsc.org
Scope of Current Academic Inquiry for 2,3-Diaminopropanoic Acid Dihydrochloride (B599025)
Current academic inquiry into 2,3-diaminopropanoic acid dihydrochloride is vibrant and spans several disciplines. A significant area of research is its use in the development of novel antibiotics. As DAP is a precursor to tuberactinomycin (B576502) antibiotics like viomycin (B1663724) and capreomycin, which are important in treating multidrug-resistant tuberculosis, researchers are actively investigating the enzymes involved in its biosynthesis to engineer new and more effective antimicrobial agents. wikipedia.org
In the field of peptide chemistry, DAP is utilized to create peptides with tailored properties. For example, its incorporation can enhance the pH sensitivity of peptides, a desirable characteristic for drug delivery vectors that need to release their cargo in the acidic environment of endosomes. nih.gov
Furthermore, derivatives of 2,3-diaminopropanoic acid are being explored as enzyme inhibitors. By modifying the structure of DAP, scientists can design molecules that specifically target the active sites of enzymes involved in disease processes, offering potential therapeutic avenues.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₁₀Cl₂N₂O₂ |
| Molecular Weight | 177.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H10Cl2N2O2 |
|---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
2,3-diaminopropanoic acid;dihydrochloride |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H |
InChI Key |
TYEJBZICQABABM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
Stereochemical Investigations and Chiral Purity in 2,3 Diaminopropanoic Acid Dihydrochloride Systems
Synthesis of Enantiopure 2,3-Diaminopropanoic Acid Dihydrochloride (B599025) and its Analogues
The synthesis of enantiomerically pure 2,3-diaminopropanoic acid dihydrochloride is paramount for its application in pharmaceuticals and as a chiral synthon. Several strategies have been developed to achieve high enantiomeric excess (ee), primarily relying on the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.
One of the most common approaches utilizes enantiopure precursors from the "chiral pool," which are readily available and inexpensive chiral molecules. wikipedia.org For instance, a synthetic strategy for the preparation of orthogonally protected methyl esters of L-2,3-diaminopropanoic acid (L-Dap) has been developed using commercial Nα-Fmoc-O-tert-butyl-D-serine as the starting material. mdpi.comnih.govnih.govresearchgate.net This method involves the reductive amination of an aldehyde derived from D-serine, where the chirality of the starting material is preserved throughout the synthetic sequence. mdpi.comnih.govnih.govresearchgate.net The final step to obtain the dihydrochloride salt typically involves the removal of protecting groups under acidic conditions, followed by precipitation or crystallization.
Another effective method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, pseudoephedrine has been employed as a chiral auxiliary for the enantioselective preparation of α-substituted β-amino acids. acs.org Although not a direct synthesis of 2,3-diaminopropanoic acid, this methodology demonstrates the principle of using a recoverable chiral entity to induce stereoselectivity.
Asymmetric hydrogenation is another powerful tool for the enantioselective synthesis of α,β-diaminopropanoic acid derivatives. acs.org This technique often employs transition metal catalysts with chiral ligands, such as Rh-DuPhos, to achieve high enantioselectivity in the hydrogenation of suitable prochiral precursors like α,β-diamidoacrylates. acs.org
The biosynthesis of L-2,3-diaminopropanoic acid is also a subject of study, with research indicating that L-serine is a biosynthetic precursor. rsc.orgnih.gov In some microorganisms, the biosynthesis involves a pyridoxal (B1214274) phosphate-dependent β-replacement reaction of serine. rsc.org
A summary of synthetic strategies for enantiopure 2,3-diaminopropanoic acid and its analogues is presented in the table below.
| Starting Material | Key Reagents/Method | Product | Reference(s) |
| Nα-Fmoc-O-tert-butyl-D-serine | Reductive amination | Protected L-2,3-diaminopropanoic acid methyl esters | mdpi.comnih.govnih.govresearchgate.net |
| L-isoserine | Diastereoselective alkylation, nucleophilic ring opening | α-benzyl-α,β-diaminopropanoic acid hydrochloride | nih.gov |
| β-alanine derivative | Pseudoephedrine chiral auxiliary, enolate alkylation | α-substituted β-amino acids | acs.org |
| α,β-diamidoacrylates | Asymmetric hydrogenation with Rh-DuPhos catalyst | Chiral α,β-diaminopropanoic acid derivatives | acs.org |
| L-serine | Biosynthesis (in microorganisms) | L-2,3-diaminopropanoic acid | rsc.orgnih.gov |
Absolute Configuration Determination Methodologies
The confirmation of the absolute configuration of a chiral molecule is a crucial step in its characterization. For 2,3-diaminopropanoic acid and its derivatives, several analytical techniques can be employed to unambiguously determine the stereochemistry at the C2 carbon.
X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiopure derivative of 2,3-diaminopropanoic acid, the precise spatial arrangement of its atoms can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently capable of distinguishing between enantiomers, several techniques can be used to achieve chiral discrimination.
Chiral Solvating Agents: The addition of a chiral solvating agent to a solution of the analyte can lead to the formation of diastereomeric complexes that exhibit different NMR spectra.
Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral derivatizing agent creates a pair of diastereomers that will have distinct chemical shifts and coupling constants in their NMR spectra. The use of reagents containing fluorine-19 (¹⁹F) is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.
Chiroptical Methods: These techniques are based on the differential interaction of chiral molecules with polarized light.
Optical Rotation (OR): This classical method measures the rotation of the plane of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is unique for each enantiomer.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed structural information and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.
The following table summarizes the key methodologies for determining the absolute configuration of chiral molecules like 2,3-diaminopropanoic acid.
| Methodology | Principle | Advantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure and absolute configuration |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra | Applicable in solution, can be used for enantiomeric excess determination |
| Optical Rotation (OR) | Measurement of the rotation of plane-polarized light | Relatively simple and rapid measurement |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Sensitive to the stereochemical environment of chromophores |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Provides rich structural information, applicable to a wide range of molecules |
Epimerization Studies and Chiral Stability in Reaction Mechanisms
Maintaining the chiral integrity of 2,3-diaminopropanoic acid throughout a synthetic sequence is crucial. Epimerization, the change in the configuration of a single stereocenter, can lead to a loss of enantiomeric purity. The α-proton of amino acids is susceptible to abstraction under basic conditions, which can lead to racemization.
In the context of the synthesis of 2,3-diaminopropanoic acid and its derivatives, the choice of protecting groups and reaction conditions plays a vital role in preserving stereochemical integrity. For instance, in solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions for the removal of the Fmoc protecting group can potentially lead to epimerization of the C-terminal amino acid.
The stability of the chiral center is also a consideration during the synthesis of derivatives. Reactions that involve the formation of an enolate at the α-carbon must be carefully controlled to prevent racemization. The use of bulky protecting groups on the nitrogen atoms can sterically hinder the approach of a base to the α-proton, thereby reducing the risk of epimerization.
Furthermore, the nature of the solvent and the temperature can also influence the rate of epimerization. Polar aprotic solvents may facilitate epimerization by stabilizing the enolate intermediate. Therefore, careful optimization of reaction conditions is essential to ensure the chiral purity of the final product.
While specific epimerization studies on 2,3-diaminopropanoic acid are not extensively reported, the general principles of amino acid chemistry suggest that conditions to be mindful of include:
Strongly basic or acidic conditions, especially at elevated temperatures.
The choice of activating agents in peptide coupling reactions.
The duration of exposure to deprotection reagents in SPPS.
Advanced Synthetic Methodologies for 2,3 Diaminopropanoic Acid Dihydrochloride and Its Derivatives
Strategies for Orthogonal and Selective Protection of Amino and Carboxyl Groups
The protection of reactive functional groups is a fundamental strategy in peptide chemistry to prevent unwanted side reactions and polymerization during synthesis. In the case of 2,3-diaminopropanoic acid, which contains α-amino, β-amino, and carboxyl groups, an orthogonal protection strategy is essential. This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of one functional group while the others remain intact.
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used amine protecting groups in peptide synthesis, forming the basis of orthogonal protection schemes. Their distinct cleavage conditions allow for the differential protection of the two amino groups in 2,3-diaminopropanoic acid.
The Boc group is an acid-labile protecting group. It is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. The Fmoc group , in contrast, is base-labile and is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in dimethylformamide (DMF).
This difference in lability is exploited in synthetic strategies for Dap. For instance, a common approach involves protecting the α-amino group (Nα) with an Fmoc group, which is suitable for solid-phase peptide synthesis (SPPS), while the β-amino group (Nβ) is protected with a Boc group. This allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Boc-protected side chain. The Boc group can then be removed at a later stage under acidic conditions to allow for side-chain modification. Synthetic strategies have been developed that pair the base-labile Fmoc group with the acid-labile Boc group or the reducible p-toluenesulfonyl (tosyl, Ts) group to create orthogonally protected methyl esters of L-Dap. tudublin.ie
| Protecting Group | Structure | Cleavage Condition | Stability |
| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) | Stable to bases, hydrogenation | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable to acids |
This table provides a comparative overview of the Boc and Fmoc protecting groups.
Differential protection extends the orthogonal concept by using a combination of protecting groups for all three functional sites of 2,3-diaminopropanoic acid, allowing for complete and selective control. A fully differentiated Dap derivative might have an Fmoc group on the α-amino group, a Boc group on the β-amino group, and a benzyl (B1604629) (Bn) or tert-butyl (tBu) ester protecting the carboxyl group. This scheme allows for three distinct deprotection steps:
Fmoc Removal: Treatment with piperidine for Nα-deprotection, enabling peptide bond formation at the α-amino position.
Boc Removal: Treatment with TFA for Nβ-deprotection, allowing for modification of the side-chain amino group.
Ester Cleavage: Hydrogenolysis for benzyl esters or acidolysis for tert-butyl esters to deprotect the C-terminus.
An efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid has been reported, starting from commercially available N(α)-Boc-Asp(OBn)-OH. organic-chemistry.orgresearchgate.net This method employs a Curtius rearrangement and highlights the importance of proper protection of the α-nitrogen for the success of the reaction. organic-chemistry.orgresearchgate.net
Stereoselective Synthesis Approaches
Controlling the stereochemistry at the C2 position is critical for the biological application of Dap derivatives. Stereoselective syntheses typically start from a chiral precursor, ensuring that the desired enantiomer is produced.
A highly effective stereoselective route to protected L-Dap derivatives utilizes D-serine as a chiral starting material. tudublin.ieresearchgate.net In this strategy, the chirality of the final product is dictated by the stereocenter of the starting amino acid. tudublin.ieresearchgate.net The synthesis involves the conversion of Nα-Fmoc-O-tert-butyl-D-serine into a corresponding α-amino aldehyde. tudublin.ie This aldehyde intermediate then undergoes a reductive amination with various primary amines or sulfonamides to introduce the second amino group at the C3 position. tudublin.ieresearchgate.net This process is often assisted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), with sodium cyanoborohydride as the reducing agent. tudublin.ieresearchgate.net The chirality of the C2 carbon from the starting D-serine is preserved throughout the synthetic sequence. tudublin.ieresearchgate.net The final step involves the oxidation of the alcohol function to generate the required carboxyl group. tudublin.ieresearchgate.net
The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into amines, making it ideal for synthesizing Dap from aspartic acid derivatives. tudublin.ie The synthesis typically begins with an orthogonally protected aspartic acid, such as N(α)-Boc-Asp(OBn)-OH. organic-chemistry.orgresearchgate.net The side-chain carboxylic acid is converted into an acyl azide (B81097), which then undergoes a thermal or photochemical rearrangement to form an isocyanate intermediate, releasing nitrogen gas. tudublin.ie This isocyanate is subsequently trapped with an alcohol, such as benzyl alcohol, to form a carbamate-protected amine (e.g., Cbz). This sequence effectively transforms the β-carboxyl group of aspartic acid into a protected β-amino group, establishing the Dap framework with retention of the original stereochemistry. organic-chemistry.orgresearchgate.nettudublin.ie The success of the Curtius rearrangement is highly dependent on the proper protection of the α-nitrogen. organic-chemistry.orgresearchgate.net
The Mitsunobu reaction provides an alternative stereoselective method for converting a hydroxyl group into a nitrogen-containing functional group. This reaction proceeds with a complete inversion of stereochemistry at the reaction center. organic-chemistry.org In the context of Dap synthesis, this method can be applied to serine derivatives. tudublin.ie For instance, orthogonally protected α,β-diaminopropionic acids have been synthesized in good yields by reacting N-trityl L-serine esters with N-substituted sulfonamides (such as N-Boc p-toluenesulfonamide) under Mitsunobu conditions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). tudublin.ietudublin.ie This reaction converts the β-hydroxyl group of serine directly into a protected amino group with inversion of configuration. tudublin.ietudublin.ie
Metal-Mediated and Metal-Assisted Synthesis of 2,3-Diaminopropanoic Acid Dihydrochloride (B599025) Complexes
Metal complexes can serve as synthons in the stereoretentive synthesis of chiral amino acids. An efficient synthesis of chiral Cobalt(III) complexes with 2,3-diaminopropanoic acid has been developed. organic-chemistry.org In this approach, the cobalt center acts as a protecting group for the α-amino and carboxylate functionalities, leaving the side chain of a coordinated aspartate ligand available for modification. organic-chemistry.org
The synthesis starts with a didentate aspartato complex, such as Λ-[(en)₂Co(S-Asp(OH)O)]Cl₂. The unbound β-carboxyl group is transformed into an amine via a Curtius rearrangement sequence, yielding the corresponding Λ-[(en)₂Co(S-A₂pr(H⁺)O)]³⁺ complex stereoretentively. organic-chemistry.org The N³-amino group of this complex can be further elaborated, for example, through methylation. organic-chemistry.org Finally, the enantiomerically pure 2,3-diaminopropanoic acid derivative can be liberated from the metal center by reductive removal of the Co(III) ion. organic-chemistry.org This metal-assisted methodology provides excellent control over stereochemistry and allows for subsequent transformations on the side-chain amino group while the α-amino acid moiety remains protected by coordination to the metal. organic-chemistry.org
Solid-Phase Synthesis Techniques Utilizing 2,3-Diaminopropanoic Acid Scaffolds
2,3-Diaminopropanoic acid (Dpr or Dap) serves as a versatile scaffold in solid-phase synthesis, enabling the creation of diverse molecular structures. Its bifunctional nature, possessing both an α- and a β-amino group, allows for orthogonal protection strategies, which are fundamental to its use in building complex molecules on a solid support. nih.gov In solid-phase peptide synthesis (SPPS), the C-terminus of an amino acid is typically anchored to a resin, which acts as both a solid support and a protecting group, allowing for the sequential addition of other amino acids to build a peptide chain. mdpi.comwpmucdn.com
A key requirement for using Dpr in SPPS is the availability of appropriately protected derivatives. Orthogonally protected Dpr, where the α- and β-amino groups have distinct protecting groups that can be removed under different conditions, is crucial. A common strategy involves protecting the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the β-amino group with an acid-labile group like tert-butyloxycarbonyl (Boc) or other specialized groups like allyloxycarbonyl (Alloc). nih.govnih.gov This allows for the selective deprotection and functionalization of either amino group at specific stages of the synthesis.
One notable application is the Multipin solid-phase synthesis method for creating oligomers of acylated 2,3-diaminopropionic acid. nih.gov In this approach, N-α-Fmoc-N-β-Alloc-D-2,3-diaminopropionic acid is used as the core building block. The synthesis proceeds by sequentially coupling the Fmoc-protected α-amino group to the growing chain on the solid support. Following this, the Alloc group on the β-amino group is selectively removed, and a range of activated carboxylic acids can be coupled to this newly freed amine, introducing side-chain diversity. This modular approach allows for the rapid preparation of libraries of diverse organic molecules. nih.gov
Dpr scaffolds are also integral to the solid-phase synthesis of novel nucleopeptides and peptide nucleic acids (PNAs). researchgate.netnih.gov PNAs are DNA mimics with a neutral polyamide backbone instead of a charged sugar-phosphate backbone, leading to strong binding with DNA and RNA. biosearchtech.com For this purpose, a Fmoc-protected Dpr derivative can be functionalized by attaching a DNA nucleobase (like thymine) to the α-amino group. This entire construct then serves as a building block for SPPS. researchgate.netnih.gov The resulting nucleopeptide can be assembled on a solid support, often alternating the Dpr-nucleobase monomer with other amino acids, such as lysine (B10760008), to impart properties like positive charge and water solubility. researchgate.net
| Synthesis Type | Scaffold Used | Orthogonal Protection | Application / Product |
| Multipin Synthesis | N-α-Fmoc-N-β-Alloc-D-Dpr-OH | Fmoc (α-amino), Alloc (β-amino) | Acyl Dpr Oligomer Libraries |
| Nucleopeptide Synthesis | Nβ-Fmoc-Nα-(nucleobase-acetyl)-L-Dpr | Fmoc (β-amino) | Cationic Nucleopeptides / PNAs |
Derivatization Strategies for Functionalization and Bioactive Molecule Generation
The dual amino functionality of 2,3-diaminopropanoic acid makes it an excellent starting point for derivatization to generate a wide array of functionalized and bioactive molecules. nih.gov Strategies often focus on selectively modifying the α- or β-amino groups, or the carbon backbone, to introduce new chemical properties and biological activities.
A primary derivatization strategy involves the synthesis of orthogonally protected Dpr methyl esters. nih.gov For instance, the α-amino group can be protected with the base-labile Fmoc group, while the β-amino group is protected with the acid-labile Boc group or a p-toluenesulfonyl (Ts) group. nih.govresearchgate.net These protected intermediates are valuable in both solution-phase and solid-phase synthesis for creating branched peptides, cross-linked structures, and other complex peptidomimetics. nih.govresearchgate.net A synthetic route to these derivatives can start from D-serine, which is converted to a protected 2,3-diaminopropanol intermediate via reductive amination. Subsequent oxidation of the alcohol group yields the desired carboxylic acid backbone of Dpr. nih.govresearchgate.net
Functionalization of the Dpr scaffold is a key strategy for producing novel antibiotics. Dpr and its C3-substituted derivatives are the structural backbone of monobactams, a class of β-lactam antibiotics known for their stability against metallo-β-lactamases. researchgate.netrsc.orgresearchgate.net A divergent synthesis approach allows for the creation of various C3-substituted 2,3-diaminopropionates with different functional groups. researchgate.netrsc.orgresearchgate.net These synthetic Dpr analogs can then be supplied to mutant bacterial strains (e.g., Pseudomonas acidophila deficient in Dpr biosynthesis) in a process called chemical complementation. rsc.orgnih.gov The bacterial machinery incorporates these engineered precursors to produce novel, functionalized monobactams, such as fluorinated, bioactive versions of the natural product sulfazecin (B1681187). rsc.orgnih.gov
Another significant area of derivatization is the synthesis of Dpr-based nucleoamino acids for creating peptide nucleic acids (PNAs) and other oligonucleotide analogs. researchgate.netnih.gov In one approach, a DNA nucleobase is linked to the α-amino group of Dpr via an acetyl linker. This nucleoamino acid building block, protected with an Fmoc group on the β-amine, is then suitable for solid-phase synthesis. nih.gov By incorporating these monomers into a peptide backbone, often with cationic amino acids like lysine, novel nucleopeptides are generated. These molecules can interact with natural DNA and RNA and show high resistance to enzymatic degradation, making them promising for biomedical applications. researchgate.netnih.gov
Furthermore, incorporating Dpr into linear cationic amphipathic peptides is a strategy to create pH-sensitive vectors for gene delivery. nih.gov The pKa of the β-amino group in Dpr is significantly lower than the α-amino group of lysine when incorporated into a peptide. This makes its protonation state sensitive to the pH changes that occur during endosomal acidification in cells. nih.gov This property can be harnessed to trigger the release of cargo, like nucleic acids, from the vector once inside the target cell, enhancing delivery efficiency. nih.gov
| Derivatization Strategy | Key Intermediate/Reaction | Bioactive Molecule Class | Example / Application |
| Orthogonal Protection | Nα-Fmoc, Nβ-Boc/Ts Dpr esters | Peptidomimetics | Building blocks for branched and cyclic peptides |
| C3-Substitution | Diastereoselective synthesis from diamino-butyrolactone | Monobactam Antibiotics | Generation of novel sulfazecin analogues |
| Nucleobase Conjugation | Acylation of α-amino group with nucleobase-acetic acid | Peptide Nucleic Acids (PNAs) | DNA/RNA targeting, high enzymatic stability |
| Peptide Incorporation | Standard solid-phase peptide synthesis | pH-Sensitive Vectors | Endosomal escape for nucleic acid delivery |
Biochemical and Biological Roles of 2,3 Diaminopropanoic Acid Dihydrochloride and Its Analogues
Precursor Functions in Natural Product Biosynthesis
L-2,3-Diaminopropanoic acid (L-Dap), a non-proteinogenic amino acid, serves as a crucial building block in the biosynthesis of a variety of natural products in bacteria and plants. researchgate.netnih.govnih.gov Its unique structure is incorporated into complex secondary metabolites, including several medically significant antibiotics and essential iron-chelating compounds known as siderophores. researchgate.netnih.govnih.gov
L-Dap is a fundamental structural component of several non-ribosomal peptide antibiotics, where its presence is often essential for their biological activity. Notable examples include the tuberactinomycin (B576502) family of antibiotics, such as viomycin (B1663724) and capreomycin, which are used in the treatment of multidrug-resistant tuberculosis. wikipedia.orgnih.gov In the biosynthesis of capreomycin, L-Dap is specifically recognized and activated by the adenylation domain of the nonribosomal peptide synthetase (NRPS) machinery before its incorporation into the growing peptide chain. acs.org L-Dap is also a constituent of other antibiotics like zwittermicin A, highlighting its importance across different classes of antibacterial compounds. wikipedia.orgnih.gov
In the battle for scarce iron resources, many bacteria synthesize and secrete siderophores. In Staphylococcus aureus, L-Dap is an indispensable precursor for the synthesis of the siderophore staphyloferrin B. researchgate.netnih.govdoaj.org The biosynthesis of staphyloferrin B involves a series of enzymatic reactions where L-Dap is condensed with other precursor molecules, namely citrate (B86180) and α-ketoglutarate. doaj.orgnih.govnih.gov The resulting staphyloferrin B molecule is an iron-liganding compound crucial for the bacterium's ability to thrive in iron-restricted environments, such as the human host. doaj.orgnih.gov The inability to synthesize L-Dap leads to the abrogation of staphyloferrin B production, impairing bacterial growth. doaj.orgnih.gov
The biosynthesis of L-Dap in Staphylococcus aureus for staphyloferrin B production is a well-characterized two-step enzymatic process encoded by the sbn gene cluster. researchgate.netnih.gov The enzymes SbnA and SbnB function together as an L-Dap synthase. doaj.orgnih.gov
The pathway begins with the enzyme SbnA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govnih.gov SbnA catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate metabolite, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.netnih.govnih.gov
In the second step, the enzyme SbnB, which has similarities to amino acid dehydrogenases, utilizes NAD+ to oxidatively hydrolyze ACEGA. researchgate.netdoaj.org This reaction yields L-Dap and α-ketoglutarate. researchgate.netnih.gov Mutation of either the sbnA or sbnB gene blocks the synthesis of L-Dap and consequently staphyloferrin B. doaj.orgnih.gov This block can be bypassed by supplementing the growth medium with L-Dap, confirming the essential role of these enzymes in its production. doaj.orgnih.gov
| Enzyme | Function in L-Dap Biosynthesis | Substrates | Products |
| SbnA | Catalyzes the condensation reaction | O-phospho-L-serine, L-glutamate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA), Inorganic phosphate |
| SbnB | Catalyzes the oxidative hydrolysis of the intermediate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA), NAD+ | L-2,3-diaminopropanoic acid (L-Dap), α-ketoglutarate, NADH |
Enzyme Inhibition and Modulation Studies
2,3-Diaminopropanoic acid has been investigated for its effects on various enzymes, demonstrating inhibitory activity that is dependent on the enzyme source and substrate.
2,3-Diaminopropionic acid has been identified as an inhibitor of polyphenoloxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. dss.go.th The inhibitory effect and mechanism vary depending on the source of the PPO. dss.go.th
In studies using catechol as a substrate, 2,3-diaminopropionic acid exhibited:
Competitive inhibition for PPO from Ocimum basilicum L (sweet basil). dss.go.th
Uncompetitive inhibition for PPO from mushroom and artichoke (Cynara scolymus L). dss.go.th
The inhibition potency, represented by the inhibition constant (Ki), also differs among the sources. The strongest inhibition was observed with PPO from O. basilicum L. dss.go.th
| PPO Source | Substrate | Type of Inhibition | Inhibition Constant (Ki) |
| Ocimum basilicum L | Catechol | Competitive | 0.89 mM |
| Artichoke | Catechol | Uncompetitive | 1.42 mM |
| Mushroom | Catechol | Uncompetitive | 2.47 mM |
| Mushroom | Pyrogallol | Uncompetitive | - |
Information regarding the competitive inhibition of cystathionase by 2,3-diaminopropanoic acid is not available in the reviewed scientific literature.
Modulation of Amino Acid Metabolic Pathways
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, and its derivatives are involved in various metabolic processes, acting as both precursors to essential biomolecules and modulators of key metabolic pathways. ontosight.aiwikipedia.org Research has shown that the accumulation of L-2,3-diaminopropionate can induce metabolic stress in certain organisms by interfering with the biosynthesis of other amino acids. nih.gov
In Salmonella enterica, an accumulation of DAP has been demonstrated to inhibit several metabolic pathways, creating a dependency on external sources for certain amino acids. nih.gov Specifically, it has been shown to impede the biosynthesis of proline and isoleucine. nih.gov Furthermore, DAP interferes with the synthesis of coenzyme A by inhibiting the pantothenate biosynthesis pathway. nih.gov The compound can react with pantoate, a precursor in the pathway, to form an analogue of pantothenate, thereby disrupting the normal production of this vital coenzyme. nih.gov
In addition to its inhibitory effects, DAP serves as a crucial precursor in the biosynthesis of various secondary metabolites in bacteria. wikipedia.orgnih.gov For instance, it is a building block for siderophores, such as staphyloferrin B, which is produced by Staphylococcus aureus to acquire iron. nih.gov The biosynthesis of DAP in this context involves the enzymes SbnA and SbnB, which convert O-phospho-L-serine and L-glutamate into L-DAP. nih.gov It is also a known precursor for antibiotics, including tuberactinomycin and capreomycin. wikipedia.orgacs.org
The degradation of DAP itself can also impact cellular metabolism. In S. enterica, the enzyme diaminopropionate ammonia-lyase facilitates the breakdown of DAP to pyruvate (B1213749) and ammonia (B1221849). This process, however, proceeds through a reactive 2-aminoacrylate intermediate, which can cause cellular damage if not properly managed by other enzymatic systems. nih.gov
Table 1: Modulation of Metabolic Pathways by 2,3-Diaminopropanoic Acid
| Organism/System | Affected Pathway | Effect | Reference |
| Salmonella enterica | Proline Biosynthesis | Inhibition | nih.gov |
| Salmonella enterica | Isoleucine Biosynthesis | Inhibition | nih.gov |
| Salmonella enterica | Pantothenate (Coenzyme A) Biosynthesis | Inhibition | nih.gov |
| Staphylococcus aureus | Staphyloferrin B (Siderophore) Biosynthesis | Precursor | nih.gov |
| Saccharothrix mutabilis | Capreomycin (Antibiotic) Biosynthesis | Precursor | acs.org |
| Streptomyces sp. | Tuberactinomycin (Antibiotic) Biosynthesis | Precursor | wikipedia.org |
Scavenging Activities and Advanced Glycation Endproduct (AGE) Formation Prevention
Advanced Glycation Endproducts (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.govmdpi.com The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases and aging. illinois.eduresearchgate.net 2,3-Diaminopropanoic acid and its derivatives have emerged as potent agents in preventing the formation of AGEs, primarily through their ability to scavenge reactive dicarbonyl precursors. nih.govnih.gov
N-terminal DAP peptides have also been specifically investigated for their ability to inhibit protein modifications induced by methylglyoxal (B44143). nih.gov Studies comparing these peptides to known AGE inhibitors like aminoguanidine (B1677879) and carnosine have confirmed their potent scavenging capabilities. nih.gov The mechanism of this scavenging activity involves the reaction of the DAP-peptide with methylglyoxal molecules to form stable pyrazine (B50134) compounds, thus neutralizing the reactive dicarbonyl. nih.gov
Table 2: Scavenging and Anti-AGE Activities of 2,3-Diaminopropanoic Acid Derivatives
| Derivative/Analogue | Target Molecule | Activity/Outcome | Reference |
| 2,3-Diaminopropanoic acid-based molecules | Glyoxal (B1671930), Methylglyoxal | Scavenging, AGE Inhibition | nih.gov |
| 2,3-Diaminopropanoic acid-based molecules | Malondialdehyde | Scavenging, ALE Inhibition | nih.gov |
| N-terminal Dap peptides (e.g., L-Dap-L-Leu) | Methylglyoxal | Scavenging, AGE Inhibition | nih.gov |
| L-Dap-L-Leu | Methylglyoxal | Forms stable pyrazine adducts | nih.gov |
Neurobiological Investigations and Neuroprotective Implications
2,3-Diaminopropanoic acid and its analogues have been a subject of interest in neurobiology due to their structural features and potential to interact with neurological systems. ontosight.ai Studies have explored their role in neurotransmission and their potential as therapeutic agents for neurological disorders. ontosight.ai
One of the key neuroprotective implications of DAP derivatives stems from their previously mentioned ability to scavenge reactive aldehyde species. nih.gov Reactive aldehydes are known to contribute to neuronal damage and are implicated in the pathology of neurodegenerative diseases and cerebral ischemia. nih.gov For example, the aldehyde 3-aminopropanal, produced during cerebral ischemia, is known to mediate neuronal necrosis and glial apoptosis. nih.gov The neutralization of such toxic aldehydes is a key therapeutic strategy. nih.gov By acting as potent scavengers, chemically synthesized DAP derivatives can potentially mitigate the neurotoxic effects of these reactive species, suggesting a neuroprotective role. nih.gov
Conversely, it is also noted that L-2,3-diaminopropionate serves as a precursor to certain neurotoxins in some plants and bacteria, highlighting the compound's complex and diverse biological roles. nih.gov This dual nature underscores the importance of understanding the specific context and chemical modifications of DAP when evaluating its effects on the nervous system.
Antimicrobial Activity and Related Molecular Mechanisms
Derivatives of 2,3-diaminopropanoic acid have been synthesized and evaluated as potent antimicrobial agents, demonstrating activity against both bacteria and fungi. nih.govnih.gov The primary mechanism of action for many of these analogues is the irreversible inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of the bacterial cell wall and fungal chitin. nih.govnih.gov
Peptide conjugates of DAP have proven to be particularly effective. By attaching peptides such as norvaline, methionine, or lysine (B10760008) to N3-(iodoacetyl)-L-2,3-diaminopropanoic acid, researchers have created compounds that can be actively transported into microbial cells via peptide permeases. nih.gov Once inside, the DAP derivative is released and irreversibly inactivates glucosamine-6-phosphate synthase. nih.gov This targeted delivery system enhances the antimicrobial potency. The inhibition of this enzyme leads to the disruption of cell wall synthesis, resulting in bacteriolysis in organisms like Bacillus pumilus and inhibition of polysaccharide formation in fungi such as Candida albicans. nih.gov
Similarly, a series of dipeptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) have shown significant antimicrobial properties, especially against the pathogenic fungus Candida albicans. nih.gov Studies confirmed that these compounds are transported into the cell by peptide transport systems and act by inhibiting glucosamine (B1671600) generation. nih.gov In another approach, a coordination compound, diaminopropionic acid hydrogen triiodide, demonstrated potent bactericidal effects against a range of gram-positive and gram-negative bacteria, including multidrug-resistant (MDR) strains. d-nb.info
Table 3: Antimicrobial Activity of 2,3-Diaminopropanoic Acid Analogues
| Analogue/Derivative | Target Organism(s) | Mechanism of Action | Reference |
| N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates | Bacteria (Bacillus pumilus), Fungi (Candida albicans) | Irreversible inhibition of glucosamine-6-phosphate synthase | nih.gov |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) dipeptides | Bacteria, Fungi (Candida albicans) | Irreversible inhibition of glucosamine-6-phosphate synthase | nih.gov |
| Diaminopropionic acid hydrogen triiodide | Gram-positive and Gram-negative bacteria (including MDR strains) | Not specified, potent bactericidal activity | d-nb.info |
Analytical and Characterization Methodologies for 2,3 Diaminopropanoic Acid Dihydrochloride
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of 2,3-Diaminopropanoic acid dihydrochloride (B599025) from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of amino acids, including 2,3-Diaminopropanoic acid. However, due to the lack of a significant chromophore in its structure, direct UV detection of 2,3-Diaminopropanoic acid is challenging, typically requiring detection in the low UV range (200-210 nm) where the carboxyl group absorbs. shimadzu.com This can lead to low sensitivity and interference from other compounds in the sample matrix. To overcome this limitation, derivatization strategies are commonly employed to attach a UV-absorbing or fluorescent tag to the amino acid, thereby enhancing its detectability. shimadzu.comactascientific.com
Quantitative analysis by HPLC relies on the principle that the peak area or peak height of the analyte is proportional to its concentration. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of 2,3-Diaminopropanoic acid dihydrochloride in an unknown sample can then be determined by comparing its peak response to the calibration curve. Both pre-column and post-column derivatization techniques can be utilized for quantitative HPLC analysis. shimadzu.comactascientific.com Post-column derivatization offers good reproducibility as the separation occurs before the derivatization reaction, minimizing potential matrix effects on the reaction itself. shimadzu.com Conversely, pre-column derivatization can offer higher sensitivity and allows for the use of a wider variety of reagents and separation techniques, such as reversed-phase HPLC. shimadzu.comactascientific.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC for the separation of derivatized amino acids. shimadzu.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the derivatized analyte and the stationary phase.
Given that 2,3-Diaminopropanoic acid is a highly polar molecule, derivatization not only enhances detection but also modifies its chromatographic behavior, making it more suitable for retention and separation on a reversed-phase column. shimadzu.com Pre-column derivatization is the most common approach for RP-HPLC analysis of amino acids. actascientific.com Several reagents are available for this purpose, each with its own advantages and disadvantages in terms of reaction conditions, stability of the derivative, and detection sensitivity. actascientific.comcreative-proteomics.com
A common strategy involves the derivatization of the primary amino groups of 2,3-Diaminopropanoic acid. For instance, a method analogous to the analysis of diaminopimelic acid diastereomers could be employed, which utilizes o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov These derivatives can then be separated on a C18 column with a gradient elution and detected with high sensitivity using a fluorescence detector. nih.govgoums.ac.ir
Other popular derivatization reagents for amino acids that are applicable to 2,3-Diaminopropanoic acid include:
Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active and can be detected at 254 nm. creative-proteomics.comthermofisher.com
Dansyl Chloride: Reacts with primary and secondary amino groups to produce highly fluorescent dansyl derivatives. creative-proteomics.com
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield fluorescent FMOC derivatives. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. creative-proteomics.comwaters.com
The choice of derivatization reagent and HPLC conditions (e.g., column, mobile phase composition, gradient profile, and detector settings) must be optimized to achieve the desired separation and sensitivity for the quantitative analysis of this compound.
Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids
| Derivatization Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Characteristics |
| o-Phthalaldehyde | OPA | Primary amines (in the presence of a thiol) | Fluorescence | Rapid reaction, but derivatives can be unstable. goums.ac.irnih.gov |
| Phenylisothiocyanate | PITC | Primary and secondary amines | UV (254 nm) | Stable derivatives, but reagent can be toxic. creative-proteomics.comthermofisher.com |
| Dansyl Chloride | Primary and secondary amines | Fluorescence, UV | Strong fluorescence, but reaction can be slow. creative-proteomics.com | |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence | Forms stable and highly fluorescent derivatives. nih.gov |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amines | Fluorescence, UV | Rapid reaction, stable derivatives. creative-proteomics.comwaters.com |
Electrophoretic Methods
Electrophoretic techniques provide an alternative and powerful approach for the analysis of charged species like 2,3-Diaminopropanoic acid, offering high separation efficiency and resolution.
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that is particularly well-suited for the separation of isomers, including the structural isomers of derivatized 2,3-Diaminopropanoic acid. acs.org In CZE, separation is achieved based on the differential migration of analytes in an electric field within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). mdpi.com The migration velocity of an ion is determined by its charge-to-size ratio.
For the separation of isomers of 2,3-Diaminopropanoic acid, such as the α- and β-isomers of a derivative, CZE can be highly effective. acs.org While the isomers may have the same mass, their different structures can lead to subtle differences in their charge distribution and hydrodynamic radius, resulting in different electrophoretic mobilities and, consequently, separation.
The separation can be optimized by adjusting various CZE parameters, including the composition, pH, and concentration of the BGE, the applied voltage, and the capillary temperature. mdpi.commdpi.com For the separation of chiral isomers (enantiomers), a chiral selector, such as a cyclodextrin, is typically added to the BGE. acs.orgnih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different mobilities in the electric field, allowing for their separation.
A study on the analysis of 3-(N-Oxalyl)-L-2,3-diaminopropanoic acid and its α-isomer in grass pea demonstrated the utility of CZE for separating such closely related compounds. acs.org This indicates that CZE is a viable method for the analysis of 2,3-Diaminopropanoic acid isomers, provided a suitable detection method is available. As with HPLC, derivatization may be necessary to enhance the detectability of the analyte, especially when using UV-Vis detection.
Table 2: Typical Parameters for Capillary Zone Electrophoresis
| Parameter | Typical Range/Value | Purpose |
| Capillary | Fused-silica, 25-75 µm i.d., 30-100 cm length | Provides the separation channel. |
| Background Electrolyte (BGE) | Phosphate, borate, or acetate (B1210297) buffers | Conducts the current and maintains a stable pH. |
| pH of BGE | 2-11 | Affects the charge of the analyte and the electroosmotic flow. |
| Applied Voltage | 10-30 kV | Driving force for the separation. |
| Temperature | 15-35 °C | Affects viscosity of the BGE and electrophoretic mobility. |
| Injection | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry | Monitors the separated analytes as they pass the detector. |
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are invaluable for elucidating the structural properties of this compound and for studying its interactions with other molecules.
UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the formation of complexes between metal ions and ligands in solution. researchgate.netnih.gov 2,3-Diaminopropanoic acid, with its amino and carboxyl functional groups, can act as a chelating agent, forming complexes with various metal ions. The formation of these complexes can be monitored by changes in the UV-Vis absorption spectrum. nih.gov
The principle of this method lies in the fact that the complex formed between the metal ion and the ligand will have different electronic absorption properties compared to the free ligand and the free metal ion. nih.gov By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa), the changes in the absorbance at a specific wavelength can be monitored. nih.gov This data can then be used to determine the stoichiometry of the complex (i.e., the metal-to-ligand ratio) and to calculate the stability constant of the complex. researchgate.net
Commonly used methods for determining the stoichiometry of metal-ligand complexes from UV-Vis data include the mole-ratio method and Job's method (continuous variation). researchgate.netijpras.com In the mole-ratio method, the absorbance of a series of solutions containing a constant concentration of one component and varying concentrations of the other is measured. A plot of absorbance versus the mole ratio of the reactants will show a break at the point corresponding to the stoichiometry of the complex. In Job's method, the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. A plot of the change in absorbance versus the mole fraction of the ligand will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.
While 2,3-Diaminopropanoic acid itself does not have strong absorption in the visible region, the formation of a complex with a transition metal ion can lead to the appearance of new absorption bands, often due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. nih.gov These new absorption features provide a spectroscopic handle to study the complexation process.
Circular Dichroism (CD) for Chiral Analysis and Conformation
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that utilizes the differential absorption of left and right circularly polarized light by optically active chiral molecules. nih.gov This technique is highly valuable for the chiral analysis of amino acids and for determining the secondary structure and conformational properties of peptides and proteins in which they are incorporated. nih.govmdpi.com For a chiral molecule like 2,3-diaminopropanoic acid, CD spectroscopy can be used to distinguish between its enantiomers and to quantify their concentrations in mixtures. nih.gov
Research has shown that the introduction of Dap residues does not necessarily disrupt the formation of stable secondary structures. In one study, the replacement of threonine residues with the cationic Dap residue in a channel-forming peptide did not significantly alter the peptide's propensity to adopt a helical conformation in a hydrophobic environment. nih.gov The resulting CD spectra for the Dap-substituted analogues were similar to the wild type, showing the characteristic α-helix double minima at 208 and 222 nm. nih.gov
Furthermore, CD spectroscopy is instrumental in studying pH-dependent conformational changes in Dap-containing peptides. The protonation state of the Dap side-chain is sensitive to pH changes between 5 and 7. nih.gov Studies on amphipathic peptides have demonstrated that Dap-rich peptides can transition from a predominantly α-helical conformation at neutral pH to an unordered conformation as the pH is lowered, a transformation that is clearly observable in their CD spectra. nih.gov The apparent pKa for this conformational change in one such peptide was determined to be 6.33, highlighting the sensitivity of the Dap residue to environmental pH. nih.gov
| Peptide/System | Experimental Condition | Observed Conformation | Characteristic CD Bands | Reference |
|---|---|---|---|---|
| Cationic Amphipathic Helical Peptide (LADap) | Neutral pH | α-Helix | Negative bands at ~210 nm and 220 nm; Positive band at ~190 nm | nih.gov |
| Cationic Amphipathic Helical Peptide (LADap) | Acidic pH (<7) | Unordered (Random Coil) | Transition from helical to unordered spectrum | nih.gov |
| Channel-Forming Peptide Analogue (p22-T19R, S22W with Dap substitutions) | 40% water/trifluoroethanol (TFE) | α-Helix | Minima at 208 nm and 222 nm; Maximum at ~192 nm | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Binding
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. nih.govspringernature.com It is particularly useful for investigating metalloproteins and coordination complexes involving paramagnetic transition metal ions. nih.gov The technique provides detailed information about the electronic structure, coordination geometry, and ligand environment of the metal center. springernature.com
In the context of 2,3-diaminopropanoic acid, EPR spectroscopy is employed to characterize its binding properties with paramagnetic metal ions, such as copper(II). When Dap is part of a peptide chain, its amino groups, along with amide nitrogens and other residues, can serve as coordination sites for metal ions. nih.gov
A study investigating the complex formation between Cu(II) and branched peptides containing a central Dap residue utilized X-band EPR spectroscopy, among other methods, to elucidate the structure of the resulting metal complexes as a function of pH. nih.gov EPR spectra of transition metal complexes are characterized by parameters such as the g-values and hyperfine coupling constants (A-values), which are sensitive to the geometry of the metal site and the nature of the coordinating atoms. illinois.edumdpi.com By analyzing these parameters, researchers can gain insight into the coordination sphere of the Cu(II) ion chelated by the Dap-containing peptide. Such studies have demonstrated that the unique structure of Dap, with its vicinal amino groups, allows for the formation of stable complexes where multiple arms of the peptide cooperate in metal chelation. nih.gov
| System Studied | Paramagnetic Metal Ion | Information Obtained from EPR | Significance | Reference |
|---|---|---|---|---|
| Branched peptides with a central 2,3-diaminopropionic acid (Dap) residue | Copper(II) (Cu²⁺) | Characterization of the coordination environment of the Cu(II) ion as a function of pH. | Demonstrates the contribution of all three peptide arms branching from the Dap residue to the stability of the copper complexes. | nih.gov |
Potentiometric Methods for Ionization Constant Determination (pKa)
Potentiometric titration is a highly accurate and standard method for determining the acid dissociation constants (pKa) of ionizable functional groups in a molecule. creative-bioarray.compsu.edu The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated pH electrode. dergipark.org.tr The pKa value is derived from the inflection point of the resulting titration curve. creative-bioarray.comdergipark.org.tr
This methodology has been successfully applied to determine the ionization constants of the amino groups of 2,3-diaminopropanoic acid and its derivatives. nih.gov Due to its structure, Dap possesses two amino groups, an α-amino group and a β-amino group, each with a distinct pKa value. These values are crucial as they dictate the charge state of the molecule at a given pH, which in turn influences its biological activity and conformational properties. nih.gov
In a typical experiment, a solution of the Dap-containing compound is prepared in a medium of constant ionic strength, often using a salt like potassium chloride (KCl). nih.govcreative-bioarray.com The solution is then titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl). dergipark.org.tr To ensure accuracy, especially at higher pH values, the solutions are often purged with an inert gas like nitrogen to eliminate dissolved carbon dioxide. creative-bioarray.comdergipark.org.tr
Research has shown that the pKa values of Dap are significantly different from those of other common amino acids like lysine (B10760008) or ornithine. The pKa of the α-NH₂ group in the free acid form of Dap is approximately 6.67, which is about 3 units lower than the typical value for α-amino acids. nih.gov Potentiometric studies on model compounds simulating Dap within a peptide have been used to determine the pKa of the β-NH₂ group. These experiments revealed that the chemical environment has a substantial effect on this value. For example, the pKa of the β-NH₂ was found to be lower when the α-amino and carbonyl groups participate in peptide bonds, an effect attributed to electron withdrawal and potential intramolecular hydrogen bonding. nih.gov
| Compound | Functional Group | pKa Value | Temperature (°C) | Reference |
|---|---|---|---|---|
| 2,3-Diaminopropionic acid (free acid) | α-NH₂ | 6.67 | Not Specified | nih.gov |
| Methyl 2,3-diaminopropanoate (Model Compound 1) | β-NH₂ | 8.29 | 25 | nih.gov |
| Model Compound 2 (simulating peptide environment) | β-NH₂ | 7.84 | 25 | nih.gov |
| Model Compound 3 (simulating peptide environment) | β-NH₂ | 7.82 | 25 | nih.gov |
Computational and Theoretical Studies of 2,3 Diaminopropanoic Acid Dihydrochloride Systems
Molecular Modeling and Simulation of Conformational Dynamics
Molecular modeling and simulation are powerful tools for investigating the conformational dynamics of molecules like 2,3-diaminopropanoic acid dihydrochloride (B599025). These techniques allow for the exploration of the molecule's flexibility, preferred shapes (conformations), and the transitions between them.
Computational studies on similar small molecules with imidazole (B134444) rings, which share some characteristics with the protonated amino groups of diaminopropanoic acid, have shown that neutral forms can adopt conformations like αRτ (φ, ψ = -75°, -114°) and C7eq (φ, ψ = -75°, 66°), stabilized by internal N-H···O hydrogen bonds. researchgate.net The cationic form of these molecules can adapt to both of these conformations. researchgate.net In contrast, the anionic form tends to prefer C5 (φ, ψ ~ -165°, -178°) and β2 (φ, ψ ~ -165°, -3°) conformations, which are stabilized by an N-H···N hydrogen bond. researchgate.net These findings suggest that the conformational preferences of 2,3-diaminopropanoic acid are likely to be significantly influenced by its protonation state and the surrounding environment.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. These methods can provide insights into orbital energies, charge distributions, and the transition states of chemical reactions. While specific quantum chemical studies on 2,3-diaminopropanoic acid dihydrochloride are not extensively detailed in the provided search results, the principles of these calculations can be applied to understand its chemical behavior.
The reactivity of 2,3-diaminopropanoic acid is largely dictated by the nucleophilicity of its two amino groups and the electrophilicity of its carboxyl group. Quantum chemical calculations can quantify these properties. For example, the incorporation of Dap into peptides has been shown to lower the pKa of its β-amino group, making it a more effective nucleophile at physiological pH. nih.gov This is attributed to the electron-withdrawing effect of the adjacent peptide bonds. nih.gov
Prediction of pKa Values and Protonation Behavior in Diverse Environments
The protonation behavior of 2,3-diaminopropanoic acid is a key determinant of its biological activity and chemical properties. Theoretical predictions of pKa values, often in conjunction with experimental measurements, provide a detailed picture of how the molecule will behave in different chemical environments.
The free acid form of 2,3-diaminopropionic acid has distinctly lower proton ionization constants for its two amino groups compared to analogues like lysine (B10760008) and ornithine. nih.gov The pKa of the α-NH2 group is approximately 6.67, which is significantly lower than the typical pKa of α-amino acids (around 9.7 to 9.9 at 25°C). nih.gov
The chemical environment has a profound impact on these pKa values. For example, when the carboxylic acid is converted to a methyl ester, the pKa values for both the α- and β-NH2 groups are lowered to 4.18 and 7.96 (at 37°C), respectively, compared to 6.42 and 9.37 (at 37°C) for the free acid form. nih.gov
Furthermore, when 2,3-diaminopropionic acid is incorporated into a peptide, the pKa of the β-NH2 group is further lowered to a range where its protonation state is sensitive to the pH changes that occur during endosomal acidification (pH 5-7). nih.gov An approximate pKa of 6.2 for the Dap β-NH2 group in a peptide has been determined, and a pKa of 6.33 was derived for the conformational change driven by the protonation of Dap in the peptide. nih.gov This lowered pKa is stabilized by the increased electron-withdrawing effect of the peptide bonds, intermolecular hydrogen bonding, and contributions from the peptide conformation itself. nih.gov
Potentiometric titrations of model compounds simulating the electronic and hydrogen-bonding effects within a peptide have yielded pKa values for the β-NH2 group of 8.29, 7.84, and 7.82 at 25°C, which can be extrapolated to estimates of 7.94, 7.49, and 7.49, respectively, at 37°C. nih.gov
Table 1: pKa Values of 2,3-Diaminopropionic Acid in Different Environments
| Compound Form | Group | pKa (at 37°C unless specified) | Reference |
|---|---|---|---|
| Free Acid | α-NH2 | 6.42 | nih.gov |
| Free Acid | β-NH2 | 9.37 | nih.gov |
| Methyl Ester | α-NH2 | 4.18 | nih.gov |
| Methyl Ester | β-NH2 | 7.96 | nih.gov |
| Incorporated in Peptide | β-NH2 | ~6.2 - 6.33 | nih.gov |
| Model Compound 1 | β-NH2 | 8.29 (at 25°C) | nih.gov |
| Model Compound 2 | β-NH2 | 7.84 (at 25°C) | nih.gov |
| Model Compound 3 | β-NH2 | 7.82 (at 25°C) | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of Derivatives
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are essential for the rational design of new molecules with improved biological activities. These analyses aim to correlate the chemical structure of a compound with its biological effect.
For derivatives of 2,3-diaminopropanoic acid, SAR studies have been particularly important in the development of antimicrobial agents. For example, synthetic glutamine analogues, such as N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP), are inhibitors of glucosamine-6-phosphate synthase, an essential enzyme for microbial cell wall synthesis. researchgate.net While these compounds are inactive against intact organisms due to their inability to enter the cell, linking them to a peptide allows for active transport. researchgate.net SAR studies of these peptidomimetics have shown that Xaa-FMDP compounds generally have greater antibacterial activity than FMDP-Xaa analogues. researchgate.net Molecular modeling has further revealed that the bioactivities of these peptidomimetics correlate with the percentage of conformers that match the molecular recognition templates of peptide transporters. researchgate.net
QSAR studies on propionic acid derivatives have demonstrated that their antimicrobial activities are governed by topological parameters such as Kier's alpha first-order shape index (κα1) and the valence first-order molecular connectivity index (1χv). researchgate.netresearchgate.net These parameters relate to the shape and electronic structure of the molecule, respectively. Such models can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding synthetic efforts. ccspublishing.org.cn
In the context of other bioactive molecules, SAR analyses have indicated that specific functional groups are critical for their effects. For instance, in a series of ceramide analogs, the imine functional group was found to be crucial for the cellular anti-viability effect, and the partial atomic charge on the imine carbon atom was a valuable parameter for predicting activity. nih.gov These principles can be applied to the design of novel 2,3-diaminopropanoic acid derivatives with desired biological functions.
Mechanistic Elucidation of Enzymatic Reactions and Inhibitory Processes
2,3-Diaminopropanoic acid and its derivatives are involved in a variety of enzymatic reactions, both as substrates and as inhibitors. Computational and theoretical studies play a crucial role in elucidating the mechanisms of these processes.
One innovative application of 2,3-diaminopropanoic acid is in the trapping of acyl-enzyme intermediates. nih.gov By replacing a catalytic cysteine or serine residue in an enzyme with Dap, it is possible to capture the acyl-enzyme complex through a stable amide bond, as the β-amino group of Dap acts as a nucleophile. nih.gov This strategy has been used to study the thioesterase domain of valinomycin (B1682140) synthetase, providing structural insights into how conformational changes control the oligomerization and cyclization of substrates. nih.gov
L-2,3-diaminopropionic acid (L-Dap) is a precursor for the biosynthesis of several important natural products, including antibiotics and siderophores. nih.gov In Staphylococcus aureus, the enzymes SbnA and SbnB are involved in the synthesis of L-Dap from O-phospho-L-serine and L-glutamate. nih.gov SbnA produces an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA), which is then oxidatively hydrolyzed by SbnB to yield L-Dap and α-ketoglutarate. nih.gov Similarly, in the biosynthesis of the antibiotic capreomycin, the enzymes CmnB and CmnK catalyze the formation of L-Dap.
Furthermore, the accumulation of Dap in Salmonella enterica has been shown to inhibit growth by interfering with coenzyme A and isoleucine biosynthesis. nih.gov The detoxification of Dap in this organism is carried out by the enzyme diaminopropionate ammonia-lyase (DpaL), which degrades Dap to pyruvate (B1213749) and ammonia (B1221849) via a reactive 2-aminoacrylate intermediate. nih.gov
Derivatives of 2,3-diaminopropanoic acid have also been developed as enzyme inhibitors. For example, novel molecules based on this scaffold have been synthesized and shown to be effective scavengers of glyoxal (B1671930) and methylglyoxal (B44143), thereby acting as inhibitors of advanced glycation end-product (AGE) formation. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-diaminopropanoic acid dihydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves reacting 2,3-diaminopropanol with hydrochloric acid under controlled conditions. Key steps include:
- Starting Material : 2,3-diaminopropanol dissolved in a polar solvent (e.g., water or ethanol).
- Acid Addition : Gradual addition of HCl to form the dihydrochloride salt.
- Purification : Precipitation via solvent evaporation or filtration, followed by washing with cold ethanol to remove excess HCl .
- Yield Optimization : Maintaining stoichiometric ratios and low temperatures (0–5°C) minimizes side reactions. For enantiomerically pure forms (e.g., (2S)-isomer), chiral starting materials or enzymatic resolution may be employed .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For ingestion, administer water and avoid inducing vomiting .
Q. How is this compound used as a building block in peptide synthesis?
- Methodological Answer : Its primary amino groups enable conjugation with carboxylic acids or activated esters (e.g., NHS esters). Example protocol:
- Coupling Reaction : Use HBTU/HOBt as coupling agents in DMF, with DIEA as a base.
- Sidechain Protection : Boc or Fmoc groups protect amino functionalities during solid-phase synthesis .
- Applications : Incorporation into cyclic peptides (e.g., isopedopeptins) to study antibiotic activity .
Advanced Research Questions
Q. What role does 2,3-diaminopropanoic acid play in the biosynthesis of natural products like bleomycin and viomycin?
- Methodological Answer : In nonribosomal peptide synthetase (NRPS) pathways, dehydroalanine acts as a Michael acceptor. The α-amino group of adjacent residues (e.g., α-L-asparagine) attacks the β-carbon, forming 2,3-diaminopropanoic acid. Key enzymes:
- PLP-Dependent Enzymes : VioB (viomycin biosynthesis) catalyzes dehydroalanine formation, while VioK provides ammonia as a nucleophile .
- Mechanistic Insight : Isotopic labeling (e.g., ¹⁵N-ammonia) traces nitrogen incorporation in biosynthetic studies .
Q. How does acidic hydrolysis impact the stereochemical integrity of peptides containing 2,3-diaminopropanoic acid and 3-hydroxyvaline?
- Methodological Answer : Acidic conditions (6M HCl, 110°C) induce racemization via oxazoline intermediates. Key observations:
- Racemization Mechanism : Protonation of 3-hydroxyvaline’s hydroxyl group forms a carbocation, enabling nucleophilic attack by adjacent residues (e.g., Phe/Leu). This generates oxazoline intermediates, leading to configuration inversion .
- Mitigation Strategies : Use shorter hydrolysis times (<24 hours) or deuterated solvents (D₂O) to reduce racemization artifacts .
Q. What analytical techniques validate the purity and stereochemistry of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₃H₁₀Cl₂N₂O₂, MW 163.04 g/mol) and detects impurities .
- ¹H/¹³C NMR : Distinct chemical shifts for α/β-amino protons (δ 3.1–3.5 ppm) and carboxyl carbons (δ 170–175 ppm) verify structure .
Q. How does the dihydrochloride salt form enhance the compound’s reactivity compared to the free base?
- Methodological Answer : The HCl salt improves solubility in aqueous buffers (≥27.4 mg/mL in H₂O) and stabilizes the zwitterionic form, facilitating:
- Reaction Kinetics : Faster nucleophilic substitution (e.g., with alkyl halides) due to protonated amino groups.
- Crystallization : Salt formation reduces hygroscopicity, aiding crystal structure determination .
Methodological Challenges and Contradictions
Q. How can researchers reconcile discrepancies in reported toxicity data for 2,3-diaminopropanoic acid derivatives?
- Critical Analysis : While some sources classify the compound as non-hazardous (no GHS pictograms), others note insufficient toxicological data . Mitigation strategies:
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity.
- In Vitro Testing : Conduct Ames tests for mutagenicity and cytotoxicity assays (e.g., MTT on HepG2 cells) .
Q. Why do some synthetic protocols report low yields of enantiopure this compound?
- Troubleshooting Guide : Racemization during HCl salt formation is a common issue. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
